Product packaging for 1-(2-Chloroethyl)-1-nitrosourea(Cat. No.:CAS No. 2365-30-2)

1-(2-Chloroethyl)-1-nitrosourea

货号: B1198657
CAS 编号: 2365-30-2
分子量: 151.55 g/mol
InChI 键: NVKGVBZZSJFQLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

1-(2-Chloroethyl)-1-nitrosourea represents the fundamental chemical structure of a significant class of anticancer nitrosourea compounds . As a research chemical, it provides a core scaffold for investigating the mechanism of action and developing novel chemotherapeutic agents. Its primary research value lies in its function as a bifunctional alkylating agent. Upon spontaneous decomposition under physiological conditions, it generates reactive intermediates, including the (2-chloroethyl)diazonium ion, which alkylates nucleobases in DNA and RNA . This alkylation leads to the formation of intra-strand and inter-strand cross-links in DNA, which is a critical mechanism responsible for its cytotoxicity, as it prevents DNA replication and transcription . Studies on analogous chloroethylnitrosoureas (CENUs) have shown that the structure of the N-3 substituent can influence physical properties like lipophilicity and carbamoylating activity, but does not fundamentally alter the alkylating activity relative to the amount of active species formed from the this compound core . This makes it an essential compound for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers utilize this compound and its derivatives to explore new anticancer therapies, with a particular historical interest in their ability to target central nervous system cancers due to the lipophilic nature of many derivatives . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6ClN3O2 B1198657 1-(2-Chloroethyl)-1-nitrosourea CAS No. 2365-30-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(2-chloroethyl)-1-nitrosourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKGVBZZSJFQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(C(=O)N)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178324
Record name 1-(2-Chloroethyl)-1-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00249 [mmHg]
Record name 1-(2-Chloroethyl)-1-nitrosourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21281
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2365-30-2
Record name N-(2-Chloroethyl)-N-nitrosourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2365-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethyl)-1-nitrosourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chloroethyl)-1-nitrosourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Chloroethyl)-1-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

常见问题

Q. What are the standard analytical methods for quantifying 1-(2-chloroethyl)-1-nitrosourea (CCNU) in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is widely used for quantifying CCNU in plasma, urine, and tissue samples. For example, reverse-phase HPLC with a C18 column and mobile phase optimization (e.g., methanol/water gradients) can separate CCNU from metabolites . Advanced methods like negative chemical ionization mass spectrometry improve sensitivity for detecting low concentrations in complex matrices .

Q. What synthetic routes are commonly employed to produce CCNU?

CCNU is synthesized via nitrosation of 1-(2-chloroethyl)-3-cyclohexylurea using sodium nitrite under acidic conditions. Alternative routes include reacting 2-chloroethylamine with cyclohexyl isocyanate, followed by nitrosation. Yields exceeding 97% are achievable with optimized stoichiometry and temperature control .

Q. How is the stability of CCNU assessed under physiological conditions?

Stability studies involve incubating CCNU in buffers (pH 7.4) or serum at 37°C, followed by HPLC or UV-spectrophotometric analysis. Degradation kinetics are monitored to identify half-life and decomposition products (e.g., 2-chloroethanol, cyclohexylamine), which are critical for understanding its pharmacokinetic behavior .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in CCNU’s reported efficacy versus toxicity across preclinical models?

Discrepancies arise from variations in dosing schedules, tumor models, and metabolic enzyme expression (e.g., cytochrome P450). To address this:

  • Use syngeneic or patient-derived xenograft models with standardized dosing.
  • Perform interspecies comparisons of CCNU metabolism using liver microsomes to identify species-specific detoxification pathways .
  • Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with toxicity/efficacy endpoints .

Q. How can researchers elucidate the metabolic pathways of CCNU and their role in drug resistance?

Key steps include:

  • In vitro microsomal assays : Incubate CCNU with liver microsomes and NADPH to identify hydroxylated metabolites (e.g., 4-OH-CCNU) via LC-MS/MS .
  • Genetic knockdown models : Silence enzymes like CYP3A4 or glutathione reductase in cell lines to assess their role in detoxification .
  • Isotope labeling : Use ¹⁴C-labeled CCNU to track macromolecular adducts (e.g., DNA alkylation) and correlate with resistance mechanisms .

Q. What methodologies are employed to study CCNU-induced DNA interstrand cross-links (ICLs)?

  • HPLC-ESI-MS/MS : Detect and quantify ICLs in genomic DNA by digesting samples with nucleases, followed by chromatography and tandem MS to identify cross-linked bases (e.g., guanine-cytosine adducts) .
  • Comet assay : Assess DNA damage in single cells post-CCNU exposure under alkaline conditions to visualize cross-link-induced retardation in electrophoretic mobility .

Q. How do researchers address conflicting data on CCNU’s carcinogenic risk in long-term studies?

  • Meta-analysis : Pool data from multiple studies (e.g., IARC reports) to evaluate dose-response relationships and confounding factors like concurrent chemotherapy .
  • In vitro genotoxicity assays : Compare CCNU’s clastogenicity (chromosome breaks) in human lymphocytes versus rodent cells to assess species-specific risks .
  • Biomarker validation : Measure urinary 2-chloroethanol or hemoglobin adducts as surrogates for systemic exposure in epidemiological cohorts .

Methodological Considerations

Q. What strategies optimize CCNU’s therapeutic index in combination therapies?

  • Sequential dosing : Administer CCNU after radiation or temozolomide to exploit synergistic DNA repair inhibition .
  • Liposomal encapsulation : Use nanoparticle formulations to enhance blood-brain barrier penetration and reduce off-target toxicity .
  • Biomarker-guided dosing : Monitor O⁶-methylguanine-DNA methyltransferase (MGMT) status in tumors to predict resistance and adjust regimens .

Q. How are contradictions in CCNU’s central nervous system (CNS) pharmacokinetics addressed?

  • Cerebrospinal fluid (CSF) sampling : Collect serial CSF samples post-infusion to measure CCNU levels and model CNS bioavailability .
  • Autoradiography : Use ³H-labeled CCNU in animal models to map distribution in brain parenchyma and tumor regions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。